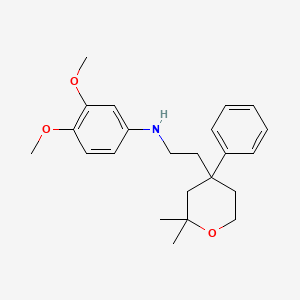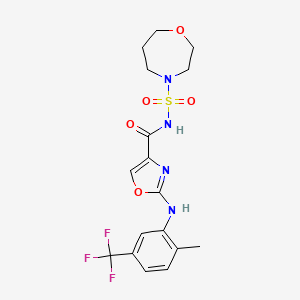
Nlrp3-IN-25
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nlrp3-IN-25 is a small molecule inhibitor that targets the NOD-like receptor protein 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune system by regulating the activation of caspase-1 and the production of pro-inflammatory cytokines such as interleukin-1β and interleukin-18 . Dysregulation of the NLRP3 inflammasome has been implicated in various inflammatory and autoimmune diseases, making this compound a valuable compound for therapeutic research .
Méthodes De Préparation
The preparation of Nlrp3-IN-25 involves several synthetic routes and reaction conditions. One common method includes the use of organic solvents and reagents such as dimethyl sulfoxide (DMSO), polyethylene glycol 300 (PEG300), and Tween 80. The process typically involves dissolving the compound in DMSO, followed by mixing with PEG300 and Tween 80, and finally diluting with distilled water . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure purity and yield.
Analyse Des Réactions Chimiques
Nlrp3-IN-25 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound .
Applications De Recherche Scientifique
Nlrp3-IN-25 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of inflammasome activation and inhibition. In biology, it helps researchers understand the role of the NLRP3 inflammasome in various cellular processes. In medicine, this compound is being investigated as a potential therapeutic agent for treating inflammatory and autoimmune diseases such as arthritis, Alzheimer’s disease, and inflammatory bowel disease . Additionally, it has applications in the development of nanoparticle-based adjuvants for vaccines .
Mécanisme D'action
Nlrp3-IN-25 exerts its effects by inhibiting the activation of the NLRP3 inflammasome. The NLRP3 inflammasome is composed of the sensor protein NLRP3, the adaptor protein apoptosis-associated speck-like protein (ASC), and the effector protein caspase-1. Upon activation, the NLRP3 inflammasome triggers the cleavage of pro-caspase-1 into active caspase-1, which then processes pro-inflammatory cytokines into their active forms . This compound inhibits this process by binding to the NLRP3 protein, preventing its oligomerization and subsequent activation of the inflammasome .
Comparaison Avec Des Composés Similaires
Nlrp3-IN-25 is unique compared to other NLRP3 inhibitors due to its specific binding affinity and mechanism of action. Similar compounds include MCC950, CY-09, and OLT1177, which also target the NLRP3 inflammasome but may differ in their chemical structure and inhibitory potency . For example, MCC950 is known for its high specificity and potency in inhibiting NLRP3, while CY-09 and OLT1177 have different molecular targets and pathways involved in their inhibitory effects .
Propriétés
Formule moléculaire |
C17H19F3N4O5S |
|---|---|
Poids moléculaire |
448.4 g/mol |
Nom IUPAC |
2-[2-methyl-5-(trifluoromethyl)anilino]-N-(1,4-oxazepan-4-ylsulfonyl)-1,3-oxazole-4-carboxamide |
InChI |
InChI=1S/C17H19F3N4O5S/c1-11-3-4-12(17(18,19)20)9-13(11)21-16-22-14(10-29-16)15(25)23-30(26,27)24-5-2-7-28-8-6-24/h3-4,9-10H,2,5-8H2,1H3,(H,21,22)(H,23,25) |
Clé InChI |
AXBUEIBPZRUIGE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C(F)(F)F)NC2=NC(=CO2)C(=O)NS(=O)(=O)N3CCCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



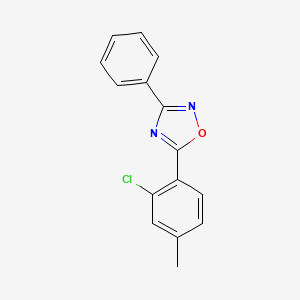
![fac-[Re(CO)3(L3)(H2O)][NO3]](/img/structure/B12375279.png)

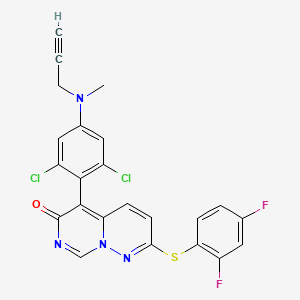
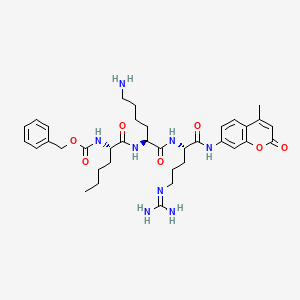
![N-[(4-Hydroxy-3-methoxyphenyl)methyl]-7-phenylhept-6-ynamide](/img/structure/B12375322.png)
![2-azido-N-[(2R,4R,5R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12375325.png)
![2-[4-[(4S,5R)-2-(4-tert-butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethylimidazole-1-carbonyl]piperazin-1-yl]acetic acid](/img/structure/B12375333.png)
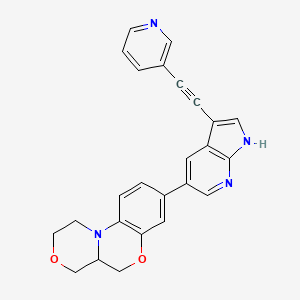

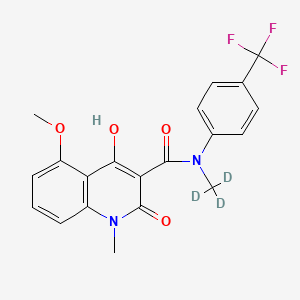
![2-[(9Z,12Z)-heptadeca-9,12-dienyl]-6-hydroxybenzoic acid](/img/structure/B12375351.png)
